molecular formula C21H25NO4 B11981261 Hexyl 4-[(phenoxyacetyl)amino]benzoate

Hexyl 4-[(phenoxyacetyl)amino]benzoate

Katalognummer: B11981261
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: WFYSZRKWGRHCQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexyl 4-[(phenoxyacetyl)amino]benzoate is an organic compound with the molecular formula C21H25NO4 and a molecular weight of 355.438 g/mol . It is a benzoate ester derivative, characterized by the presence of a hexyl chain, a phenoxyacetyl group, and an amino group attached to a benzoate core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 4-[(phenoxyacetyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with hexanol, followed by the acylation of the resulting ester with phenoxyacetyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the acylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Hexyl 4-[(phenoxyacetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Hexyl 4-[(phenoxyacetyl)amino]benzoate has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of hexyl 4-[(phenoxyacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Hexyl 4-[(phenoxyacetyl)amino]benzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.

Eigenschaften

Molekularformel

C21H25NO4

Molekulargewicht

355.4 g/mol

IUPAC-Name

hexyl 4-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C21H25NO4/c1-2-3-4-8-15-25-21(24)17-11-13-18(14-12-17)22-20(23)16-26-19-9-6-5-7-10-19/h5-7,9-14H,2-4,8,15-16H2,1H3,(H,22,23)

InChI-Schlüssel

WFYSZRKWGRHCQI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.